3-(4-Hydroxyphenyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNKYIRPORWHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396310 | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-44-9 | |
| Record name | 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 4 Hydroxyphenyl Benzonitrile and Its Derivatives
Retrosynthetic Analysis and Identification of Key Precursor Compounds
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(4-hydroxyphenyl)benzonitrile, the primary disconnection lies at the carbon-carbon bond connecting the two aromatic rings. This suggests a cross-coupling strategy as a convergent and efficient approach.
A logical retrosynthetic disconnection of the target molecule is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
Precursor 1: A substituted phenol (B47542), where 'X' represents a reactive group suitable for cross-coupling, such as a boronic acid, boronic ester, or a halide.
Precursor 2: A substituted benzonitrile (B105546), where 'Y' is the complementary reactive group for the chosen cross-coupling reaction.
This analysis identifies two primary classes of key precursor compounds:
Arylboron Reagents: 4-Hydroxyphenylboronic acid or its derivatives are crucial precursors when employing Suzuki-Miyaura coupling.
Aryl Halides: 3-Bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) serve as effective coupling partners for the arylboron reagents. Alternatively, 4-bromo or 4-iodophenol (B32979) can be coupled with 3-cyanophenylboronic acid.
The choice of precursors is often dictated by commercial availability, cost, and the specific catalytic system to be employed.
Novel Reaction Pathways and Catalytic Approaches for Core Synthesis
The construction of the this compound core can be achieved through several modern synthetic methods. These approaches prioritize efficiency, selectivity, and the use of robust catalytic systems.
Vanillin-Derived Nitrile Synthesis and Demethylation Strategies
An alternative and increasingly popular strategy involves the use of readily available biomass-derived starting materials like vanillin (B372448). This approach offers a greener and more sustainable route to the target molecule.
The synthesis can proceed through the following general steps:
Conversion of Vanillin to a Nitrile: The aldehyde functional group of vanillin can be converted to a nitrile group. This can be achieved through a one-pot reaction with hydroxylamine (B1172632) and a dehydrating agent or via an oxime intermediate. researchgate.netorganic-chemistry.org
Demethylation: The methoxy (B1213986) group of the vanillin-derived nitrile is then cleaved to reveal the desired phenolic hydroxyl group. This demethylation can be accomplished using various reagents, such as boron tribromide or hydrobromic acid. google.comyoutube.com A method using aluminum trichloride (B1173362) and an iodide salt in an organic solvent has also been reported for the demethylation of o-vanillin. google.com
Table 1: Comparison of Demethylation Reagents for Vanillin Derivatives
| Reagent | Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | Dichloromethane | High efficiency | Expensive, moisture-sensitive |
| Hydrobromic Acid (HBr) | Glacial acetic acid | Lower cost | Lower yields, harsh conditions |
| Aluminum Trichloride (AlCl₃) / Iodide Salt | Organic solvent | Mild conditions, high yield | Requires careful control |
This vanillin-based approach is particularly attractive due to the abundance and low cost of the starting material.
Suzuki-Miyaura Cross-Coupling and Related Biaryl Coupling Strategies for Benzonitrile Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. libretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.orgnih.gov
A general scheme for the Suzuki-Miyaura coupling to synthesize this compound is as follows:
Figure 2: Suzuki-Miyaura Coupling for this compound
Key components of this reaction include:
Palladium Catalyst: A variety of palladium catalysts can be employed, often with specific phosphine (B1218219) ligands to enhance reactivity and stability. organic-chemistry.org
Base: A base is required to activate the organoboron species for transmetalation. libretexts.orgorganic-chemistry.org
Solvent: The reaction is typically carried out in a suitable organic solvent or a biphasic system. youtube.com
Recent advancements have focused on developing more active and versatile catalyst systems to improve yields and expand the substrate scope. nih.gov
Functional Group Transformation and Derivatization Strategies
Once the core structure of this compound is established, its nitrile and phenolic hydroxyl groups offer versatile handles for further functionalization and derivatization, leading to a wide range of novel compounds.
Nitrile Group Functionalization: Hydrolysis, Reduction, and Cycloaddition Reactions
The nitrile group is a versatile functional group that can be transformed into various other functionalities. numberanalytics.comresearchgate.netlibretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. numberanalytics.comlibretexts.org The reaction conditions can be controlled to favor one product over the other.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Partial reduction to an aldehyde is also possible using reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com
Cycloaddition: Nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form various heterocyclic compounds. numberanalytics.comresearchgate.netacs.org
Table 2: Key Transformations of the Nitrile Group
| Reaction | Reagents | Product |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Partial Hydrolysis | Mild H⁺ or OH⁻ | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |
| Cycloaddition | Azides, etc. | Tetrazoles, etc. |
Phenolic Hydroxyl Group Derivatization: Etherification, Esterification, and Redox Chemistry
The phenolic hydroxyl group is also amenable to a variety of transformations, allowing for the synthesis of a diverse library of derivatives.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other related methods. This involves reaction with an alkyl halide in the presence of a base.
Esterification: Ester derivatives can be readily prepared by reacting the phenol with an acyl chloride or a carboxylic anhydride, often in the presence of a base or catalyst. nih.gov Recent methods have also explored the use of isonicotinoyl chloride for rapid derivatization under aqueous conditions. nih.gov
Redox Chemistry: The phenolic hydroxyl group can influence the electronic properties of the aromatic ring and can be involved in redox processes, although direct oxidation may be complex.
These derivatization strategies are crucial for fine-tuning the physicochemical and biological properties of the this compound scaffold.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of this compound is critical for minimizing environmental impact and enhancing process safety. The Suzuki-Miyaura coupling is particularly amenable to greener approaches due to its mild reaction conditions and the use of environmentally safer organoboron reagents compared to alternatives like organostannanes used in Stille coupling. libretexts.orgyoutube.com
Sustainable synthetic routes for this compound via Suzuki-Miyaura coupling would typically involve the reaction of a boronic acid or ester derivative of one aromatic ring with a halide or triflate of the other. For instance, coupling 3-cyanophenylboronic acid with 4-bromophenol (B116583) or (4-hydroxyphenyl)boronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base.
Key green chemistry considerations for this synthesis include:
Catalyst Systems: The development of highly active and recyclable catalysts is a primary focus. Palladium-based catalysts are most common, and innovations include the use of palladacycles, which offer thermal stability and insensitivity to air and water. libretexts.org To facilitate catalyst recovery and reuse, a significant green chemistry objective, catalysts can be immobilized on supports. For example, palladium catalysts on magnetic nanoparticles (e.g., Fe₃O₄) have been shown to be effective and are easily separated from the reaction mixture using an external magnet, allowing for multiple reaction cycles with high efficiency. mdpi.commdpi.com
Solvent Selection: A significant portion of chemical waste originates from organic solvents. nih.gov Therefore, replacing traditional volatile organic compounds (VOCs) with greener alternatives is crucial. The Suzuki-Miyaura coupling has been successfully performed in environmentally benign solvents such as water, 2-methyltetrahydrofuran (B130290) (2-Me-THF), and t-amyl alcohol. nih.govresearchgate.net Aqueous media, in particular, are highly desirable. The use of natural surfactants, such as saponin, can create micelles that act as nanoreactors, enabling efficient coupling of even challenging substrates in water at room temperature. rsc.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Table 1: Examples of Green Catalytic Systems for Suzuki-Miyaura Coupling Applicable to this compound Synthesis
| Catalyst System | Green Solvent(s) | Key Green Advantage(s) | Reference(s) |
| NiCl₂(PCy₃)₂ | 2-Me-THF, t-amyl alcohol | Use of a less expensive, earth-abundant metal (nickel) and greener solvents. | nih.gov |
| Palladium on Dioxime-Functionalized Fe₃O₄ Nanoparticles | Water | High catalytic activity (turnover frequency > 50,000), extremely short reaction times (~1 min), and catalyst recyclability. | mdpi.com |
| Fe₃O₄@CNF | Water | Use of a recyclable, magnetic nanocatalyst in an aqueous medium. | nih.gov |
| Palladium Acetate with Natural Saponin Surfactant | Water | Enables reaction at ambient temperature in water, using a biodegradable natural surfactant. | rsc.org |
Scalability and Process Optimization in Academic and Industrial Research Synthesis
The transition of a synthetic route from laboratory-scale research to industrial production necessitates a focus on scalability and process optimization. For the synthesis of this compound, particularly via the Suzuki-Miyaura coupling, several factors are critical for ensuring a robust, efficient, and economically viable process.
Process Optimization: The optimization of a Suzuki-Miyaura coupling involves a multi-parameter approach to maximize yield, purity, and turnover number (TON) while minimizing costs and reaction time. Key variables include:
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. libretexts.org Bulky, electron-rich phosphine ligands often enhance catalytic activity. libretexts.org Automated high-throughput screening methods, such as those using droplet-flow microfluidic systems, allow for the rapid optimization of catalyst/ligand combinations along with other variables. nih.gov
Base and Solvent: The nature and stoichiometry of the base (e.g., carbonates, phosphates) and the solvent system must be carefully selected to ensure efficient transmetalation without promoting side reactions.
Temperature and Reaction Time: These parameters are optimized to achieve complete conversion in the shortest time possible, thereby maximizing reactor throughput.
Reactant Concentration and Loading: Optimizing the concentration of reactants and the catalyst loading is crucial for process economics. Lowering catalyst loading to parts-per-million (ppm) levels is a significant goal in industrial settings.
Scalability: Scaling up the synthesis of this compound presents several challenges, including mass and heat transfer, mixing efficiency, and ensuring consistent product quality.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for scalability. They provide superior control over reaction parameters, enhanced safety due to smaller reaction volumes at any given time, and the potential for straightforward integration of reaction and purification steps. uwindsor.ca
Catalyst Stability and Recovery: On a large scale, the cost of the palladium catalyst becomes a major factor. The use of robust, heterogeneous, or recyclable catalysts is often essential for an economically viable process. mdpi.com Magnetic nanocatalysts, for example, are promising for large-scale applications due to their ease of separation. mdpi.com
Work-up and Purification: The development of a scalable and efficient work-up and purification protocol is critical. This may involve extraction, crystallization, or chromatography, with a focus on minimizing solvent use and waste generation.
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Objective(s) | Optimization Approach | Reference(s) |
| Catalyst/Ligand Selection | Maximize yield and turnover number (TON); minimize cost. | High-throughput screening; Design of Experiments (DoE) using automated systems. | nih.gov |
| Catalyst Loading | Minimize catalyst usage (ppm levels) for cost-effectiveness. | Systematic reduction of catalyst concentration while monitoring yield and reaction time. | nih.gov |
| Base/Solvent System | Ensure efficient reaction, facilitate product isolation, and minimize waste. | Screening of various bases and green solvents; investigating aqueous systems. | nih.govresearchgate.net |
| Temperature | Minimize energy consumption while achieving optimal reaction rate and selectivity. | Thermal screening to find the lowest effective temperature for complete conversion. | nih.gov |
| Reaction Time | Maximize reactor throughput. | Kinetic analysis to determine the point of reaction completion. | nih.gov |
Mechanistic Organic Chemistry: Reactivity Profiles and Transformational Pathways of 3 4 Hydroxyphenyl Benzonitrile
Reactivity of the Nitrile Group: Nucleophilic Addition and Reduction Mechanisms
The nitrile (-C≡N) group is characterized by a carbon-nitrogen triple bond. Due to the higher electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.orgebsco.com This reactivity is similar in nature to that of a carbonyl carbon. libretexts.org
Nucleophilic Addition: Nucleophilic addition to the nitrile group is a fundamental transformation that can lead to a variety of functional groups. wikipedia.org The reaction typically proceeds through an imine or imine anion intermediate.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds via an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org Acid catalysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org In basic conditions, the strong hydroxide nucleophile attacks the nitrile carbon directly. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an imine salt intermediate. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com This reaction is a valuable method for carbon-carbon bond formation.
Reduction Mechanisms: The nitrile group can be reduced to a primary amine using strong reducing agents.
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgchemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of two hydride ions from the LiAlH₄ to the electrophilic carbon. libretexts.org The first hydride addition forms an imine anion, which is complexed with aluminum. chemistrysteps.comlibretexts.org A second hydride addition then occurs, and a subsequent aqueous workup provides the primary amine. chemistrysteps.comlibretexts.org
A summary of these transformations is presented in the table below.
| Reagent(s) | Conditions | Intermediate | Product | Transformation |
| H₃O⁺, Heat | Acidic aqueous | Amide | Carboxylic Acid | Hydrolysis |
| 1. R-MgX, 2. H₃O⁺ | Ether solvent, then aqueous workup | Imine Salt | Ketone | Grignard Reaction |
| 1. LiAlH₄, 2. H₂O | Ether solvent, then aqueous workup | Imine Anion Complex | Primary Amine | Reduction |
Reactivity of the Phenolic Hydroxyl Group: Substitution, Redox Processes, and Hydrogen Bonding Interactions
The phenolic hydroxyl (-OH) group is a versatile functional group that significantly influences the molecule's properties and reactivity. Its reactivity stems from the lone pairs on the oxygen atom and the polarity of the O-H bond.
Substitution and Redox Processes: The hydroxyl group can participate in both substitution and oxidation reactions.
Substitution Reactions: The oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles. A common reaction is etherification, where deprotonation of the phenol (B47542) with a base forms a more nucleophilic phenoxide ion, which can then react with an alkyl halide in a Williamson ether synthesis to form an ether.
Redox Processes: Phenols are susceptible to oxidation. libretexts.orglibretexts.org Despite not having a hydrogen atom on the hydroxyl-bearing carbon, they can be oxidized by reagents like chromic acid to form quinones. libretexts.orglibretexts.org The redox equilibrium between phenols and their corresponding quinones is important in various chemical and biological systems. libretexts.org Compounds with multiple hydroxyl groups often exhibit high redox potential. nih.gov
Hydrogen Bonding Interactions: The phenolic hydroxyl group is a key participant in hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This ability is crucial for determining the molecule's physical properties and its interactions with other molecules, such as solvents or biological receptors. nih.gov In the solid state, intermolecular hydrogen bonding can lead to the formation of specific crystalline arrangements, such as chains or networks. nih.gov The strength of C-H···O interactions is generally weaker than O-H···O interactions. mdpi.com
The table below summarizes typical reactions involving the phenolic hydroxyl group.
| Reaction Type | Reagent(s) | Product Type | Notes |
| Etherification | 1. Base (e.g., NaOH), 2. R-X | Ether | Proceeds via a phenoxide intermediate. |
| Oxidation | Oxidizing Agent (e.g., H₂CrO₄) | Quinone | Phenols are readily oxidized. libretexts.orglibretexts.org |
| Hydrogen Bonding | H-bond donor/acceptor | N/A | Influences physical properties and intermolecular interactions. |
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Core
The biphenyl core of 3-(4-hydroxyphenyl)benzonitrile consists of two aromatic rings whose reactivity towards substitution is governed by the electronic effects of the attached hydroxyl and nitrile groups.
Electrophilic Aromatic Substitution (EAS): EAS is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of the reaction are heavily influenced by the existing substituents. wikipedia.org
Ring A (Phenolic Ring): The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.orgbyjus.com It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack. byjus.com This makes the phenolic ring significantly more reactive towards electrophiles than the other ring. Attack will be directed to the positions ortho to the hydroxyl group. The para position is already substituted.
Ring B (Benzonitrile Ring): The nitrile group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org Any substitution that does occur will be directed to the positions meta to the nitrile group.
Nucleophilic Aromatic Substitution (SNAr): SNAr is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.comnih.gov The reaction usually proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Neither ring in this compound is strongly activated for SNAr under typical conditions. While the nitrile group is electron-withdrawing, it is generally not sufficient on its own to facilitate the reaction without a good leaving group (like a halide) present on the same ring, preferably at an ortho or para position. chemistrysteps.com The phenolic ring is electron-rich and thus highly deactivated towards nucleophilic attack. Therefore, SNAr is not a favorable pathway for this molecule unless further modifications are made.
| Ring | Substituent | Electronic Effect | Reactivity toward EAS | Directing Effect (EAS) | Reactivity toward SNAr |
| A | -OH | Activating | High | ortho, para | Very Low |
| B | -CN | Deactivating | Low | meta | Low |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
While specific experimental kinetic and thermodynamic data for reactions of this compound are not widely published, the principles governing its reactivity can be understood from general studies of related compounds. Such studies are crucial for elucidating reaction mechanisms and predicting product distributions.
Kinetic Control: The rate of a reaction is determined by the activation energy (Ea) of its rate-determining step. In electrophilic aromatic substitution, the electron-donating hydroxyl group lowers the activation energy for attack on the phenolic ring by stabilizing the transition state leading to the arenium ion. wikipedia.org Conversely, the electron-withdrawing nitrile group raises the activation energy for attack on its ring. This large difference in activation energies results in the kinetic preference for substitution on the phenolic ring.
Thermodynamic Control: The thermodynamic product is the most stable product, and its formation is favored under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times). The stability of reaction intermediates, such as the arenium ion in EAS, is a key factor. The resonance stabilization provided by the hydroxyl group to the arenium ion formed by ortho or para attack makes these pathways both kinetically and thermodynamically favored over attack at the meta position or on the other ring.
Kinetic and thermodynamic parameters for reactions can be determined experimentally by monitoring reaction rates at different temperatures and computationally using methods like transition state theory. mdpi.com Models such as the Bell-Evans-Polanyi principle and Marcus theory provide frameworks for understanding the relationship between reaction kinetics (activation energy) and thermodynamics (reaction energy). chemrxiv.org For a family of related reactions, these relationships can be used to predict how changes in the structure of reactants will affect the reaction rate. chemrxiv.org
Computational Chemistry and Theoretical Modeling of 3 4 Hydroxyphenyl Benzonitrile
Density Functional Theory (DFT) Investigations of Electronic Structure, Reactivity, and Spectroscopic Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, provide a detailed understanding of the molecule's structure, stability, and reactivity. For 3-(4-Hydroxyphenyl)benzonitrile, DFT calculations begin with the optimization of its molecular geometry to find the most stable conformation.
The electronic properties are primarily understood through the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For molecules with donor and acceptor groups, the HOMO is typically localized on the electron-donating moiety (the hydroxyphenyl group), and the LUMO is on the electron-accepting moiety (the benzonitrile (B105546) group). The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
These parameters help predict the sites for electrophilic and nucleophilic attacks. For instance, Molecular Electrostatic Potential (MESP) maps visually represent the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group are expected to be electron-rich regions.
DFT is also extensively used to predict spectroscopic parameters. By calculating the harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated, which show good agreement with experimental data after appropriate scaling. This allows for the precise assignment of vibrational modes to specific functional groups within the molecule.
| Parameter | Definition | Typical Calculated Value (eV) - Illustrative |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Electronegativity (χ) | (I + A) / 2 | 3.525 |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 |
| Chemical Softness (S) | 1 / η | 0.430 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.67 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or within a biological system.
A key aspect of this compound's structure is the torsional angle between the two phenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting the rings. This reveals the most stable conformations (conformational landscapes) and the energy barriers between them. The planarity or twisting of the biphenyl (B1667301) system significantly influences its electronic properties and how it interacts with other molecules.
MD simulations are particularly powerful for modeling intermolecular interactions. For this compound, these interactions are primarily:
Applications in Advanced Materials Science and Engineering
Design and Synthesis of Liquid Crystalline Materials Incorporating 3-(4-Hydroxyphenyl)benzonitrile Units
The elongated, rod-like (calamitic) shape of molecules is a key factor for exhibiting liquid crystalline behavior. nih.gov Molecules that form calamitic phases are typically composed of rigid ring systems, linking groups, and flexible terminal chains. researchgate.net The biphenyl (B1667301) core of this compound provides the necessary rigidity for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. nih.gov The presence of the polar nitrile group (-CN) and the hydroxyl group (-OH) allows for further molecular engineering to create liquid crystals with specific properties.
The synthesis of liquid crystalline materials often involves the esterification of the hydroxyl group of phenolic compounds with various carboxylic acids, which introduces flexible alkyl or alkoxy chains. researchgate.netusm.my In the case of this compound, the hydroxyl group can be reacted with alkanoic acids or substituted benzoic acids to produce a homologous series of esters. The length of the alkyl chain and the nature of any additional substituents significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. nih.govresearchgate.net For instance, shorter alkyl chains often favor the formation of nematic phases, while longer chains can lead to the appearance of more ordered smectic phases. nih.gov
Bent-core or "banana-shaped" liquid crystals are another class of materials where derivatives of this compound could be utilized. ajchem-a.comcolorado.edu These materials are of interest due to their unique properties, such as ferroelectricity. colorado.edu The synthesis of such molecules often involves connecting a bent central core to two rod-like wings. ajchem-a.com The this compound moiety could serve as a wing unit, attached to a suitable bent core.
A general synthetic route to calamitic liquid crystals incorporating the this compound unit is outlined below:
Scheme 1: General Synthesis of Liquid Crystals from this compoundWhere 'R' represents a flexible alkyl chain.
The characterization of these synthetic liquid crystals involves techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the texture of the liquid crystalline phases. ajchem-a.comnih.gov
Polymeric Materials and Covalent Organic Frameworks (COFs) with this compound Monomers
The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, makes it a suitable monomer for the synthesis of various polymeric materials and covalent organic frameworks (COFs).
Polybenzoxazines are a class of high-performance polymers with excellent thermal stability, flame retardancy, and low water absorption. mdpi.com They are typically synthesized from a phenol (B47542), a primary amine, and formaldehyde. The this compound can act as the phenolic component in the synthesis of novel polybenzoxazines. The presence of the nitrile group in the resulting polymer backbone can enhance its thermal stability and chemical resistance. The polymerization of benzoxazine (B1645224) monomers typically occurs through a thermally induced ring-opening reaction. mdpi.com
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. rsc.orgnih.gov They are synthesized from organic building blocks linked by strong covalent bonds. The geometry and functionality of the monomers dictate the topology and properties of the resulting COF. This compound, with its rigid structure and reactive end groups, can be used as a monomer in the synthesis of COFs. For example, the nitrile groups can undergo trimerization to form triazine-linked COFs, or the molecule can be modified to introduce other reactive groups suitable for COF synthesis, such as aldehydes or amines. These COFs can have applications in gas storage, catalysis, and sensing. rsc.org
The synthesis of COFs often involves solvothermal methods, where the monomers are reacted in a sealed vessel at elevated temperatures. rsc.org The crystallinity of the resulting framework is a key characteristic and is typically confirmed by powder X-ray diffraction (PXRD).
Optoelectronic Properties and Applications in Organic Electronics (e.g., OLEDs, OFETs)
Benzonitrile (B105546) derivatives are of significant interest in the field of organic electronics due to their unique optoelectronic properties. rsc.orgresearchgate.net The electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxyphenyl group in this compound create a donor-acceptor (D-A) type structure, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
In the context of OLEDs , molecules with D-A structures can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. rsc.org The photophysical properties of such materials, including their absorption and emission spectra, are crucial for their performance in OLED devices. mdpi.com The solvent environment can also influence these properties. researchgate.net Multifunctional benzonitrile derivatives have been shown to exhibit tunable emission characteristics, which is a desirable feature for advanced display technologies. rsc.org
For OFETs , the charge transport characteristics of the organic semiconductor are paramount. mdpi.comnih.govfrontiersin.org The rigid, planar structure of the biphenyl core in this compound can facilitate π-π stacking in the solid state, which is essential for efficient charge transport. nih.gov The molecular ordering and thin-film morphology of the organic semiconductor play a critical role in determining the device performance, including carrier mobility and the on/off current ratio. mdpi.comfrontiersin.org Solution-processable organic semiconductors are particularly attractive for their potential in low-cost, large-area electronics. mdpi.com
Table 1: Potential Optoelectronic Properties of this compound Derivatives
| Property | Relevance to Organic Electronics | Influence of this compound Moiety |
|---|---|---|
| Donor-Acceptor (D-A) Structure | Essential for TADF in OLEDs, influences charge injection/transport in OFETs. | The hydroxyphenyl group acts as a donor, while the cyanophenyl group acts as an acceptor. |
| Rigid Biphenyl Core | Promotes π-π stacking for efficient charge transport in OFETs. | Provides a planar and rigid molecular backbone. |
| High Thermal Stability | Crucial for device longevity and operational stability. | The aromatic structure and polar nitrile group contribute to thermal robustness. |
| Solution Processability | Enables low-cost fabrication of large-area devices. | Can be enhanced by attaching flexible side chains to the core structure. |
Functional Coatings and Corrosion Inhibition Applications for Benzonitrile Derivatives
Benzonitrile derivatives have shown promise as components in functional coatings and as corrosion inhibitors. coleparmer.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. youtube.com
The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. youtube.com This film acts as a barrier, preventing corrosive agents from reaching the metal. The effectiveness of an inhibitor depends on its chemical structure, particularly the presence of heteroatoms (like nitrogen in the nitrile group) and aromatic rings, which can interact with the metal surface. The nitrile group can coordinate with metal ions, while the aromatic rings can provide a larger surface coverage.
In the case of this compound, both the nitrile and the hydroxyl groups can act as anchoring points to the metal surface. The biphenyl structure provides a significant surface area for protection. These molecules can be incorporated into protective coatings or added directly to corrosive environments to protect metals such as steel and copper. researchgate.net
Integration into Sensors and Smart Materials via Supramolecular Assembly
Supramolecular assembly, which involves the spontaneous organization of molecules through non-covalent interactions (e.g., hydrogen bonding, π-π stacking), is a powerful tool for creating functional materials. nih.govresearchgate.net The specific molecular recognition capabilities of these assemblies make them ideal for sensing applications. nih.govnih.gov
This compound is well-suited for supramolecular assembly. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group and the aromatic rings can participate in hydrogen bonding and π-π stacking interactions. nih.gov These interactions can be used to build well-defined nanostructures.
The development of sensors based on supramolecular assemblies often relies on a change in a measurable property, such as fluorescence or color, upon binding of a specific analyte. researchgate.net The benzonitrile moiety can be a key component in such systems. For example, the binding of a guest molecule within a supramolecular host containing a benzonitrile derivative can alter the electronic properties of the system, leading to a detectable signal. nih.govnih.gov Recent research has demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles, highlighting the potential for creating highly selective sensors. nih.govnih.gov
Smart materials are materials that respond to external stimuli, such as light, temperature, or the presence of a chemical substance. The reversible nature of non-covalent interactions in supramolecular assemblies makes them excellent candidates for the development of smart materials. Materials incorporating this compound could be designed to change their properties, such as their liquid crystalline phase or their optical response, in a controlled manner.
Exploration in Chemical Biology and Pharmaceutical Sciences: Mechanistic Insights
Molecular Interactions with Biological Targets: Receptor Binding and Enzyme Inhibition Mechanisms
The biological activity of 3-(4-Hydroxyphenyl)benzonitrile and its analogs is fundamentally rooted in their ability to interact with specific biological macromolecules, such as receptors and enzymes. The presence of the hydroxyphenyl and benzonitrile (B105546) moieties provides key interaction points that facilitate binding to target proteins.
Enzyme Inhibition: A primary mechanism of action for many derivatives is enzyme inhibition. This can occur through several modes, including competitive, noncompetitive, and irreversible inhibition. libretexts.orglibretexts.org
Competitive Inhibition: In this mode, the inhibitor molecule resembles the enzyme's natural substrate and competes for binding at the active site. libretexts.org
Noncompetitive Inhibition: Here, the inhibitor binds to an allosteric site, a location distinct from the active site, causing a conformational change in the enzyme that reduces its activity. libretexts.orglibretexts.org
Irreversible Inhibition: This involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme, permanently inactivating it. libretexts.orglibretexts.org
For example, derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide have been shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission, with IC50 values in the low micromolar range. nih.gov Molecular docking studies of these compounds revealed interactions with key residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov Similarly, benzoyl hydrazone derivatives with a 4-hydroxy-3,5-dimethoxy phenyl ring have also demonstrated anticholinesterase activity. tubitak.gov.tr
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity, including Cytotoxicity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of compounds derived from the this compound scaffold. These studies systematically modify the chemical structure and evaluate the resulting impact on potency and cytotoxicity.
Key findings from various SAR studies include:
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence activity. For instance, in a series of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives developed as farnesoid X receptor (FXR) antagonists, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a substantial improvement in potency. nih.gov
The Role of the Hydroxyphenyl Moiety: The 4-hydroxyphenyl group is often essential for activity. In the aforementioned FXR antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be critical for maintaining antagonistic activity. nih.gov
Modifications of the Linker: The chemical group connecting the phenyl rings can be altered to fine-tune activity. In a study of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives, bioisosteric replacement of an amide linker with a triazole ring was found to extend conformational flexibility. nih.gov
Impact on Cytotoxicity: SAR studies also inform the cytotoxic potential of these compounds. For example, in a series of pironetin (B1678462) analogs, replacing the propenyl moiety with phenyl and 4-fluorophenyl groups was well-tolerated in terms of antiproliferative activity against ovarian cancer cell lines. nih.gov However, other modifications, such as the removal of a double bond, led to a significant reduction in cytotoxicity. nih.gov In another study, certain benzofuran (B130515) analogs showed cytotoxicity at higher concentrations but were non-toxic at lower concentrations. nih.gov
| Structural Modification | Observed Effect | Compound Series | Reference |
|---|---|---|---|
| Replacement of 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl | Improved potency as FXR antagonists | 3-(tert-butyl)-4-hydroxyphenyl benzoate/benzamide derivatives | nih.gov |
| Replacement of benzoate with benzamide | Improved stability, slightly decreased potency | 3-(tert-butyl)-4-hydroxyphenyl benzoate/benzamide derivatives | nih.gov |
| Replacement of propenyl moiety with phenyl/4-fluorophenyl groups | Tolerated, maintained significant antiproliferation activity | Pironetin analogs | nih.gov |
| Removal of C12 double bond | Greatly reduced cytotoxicity | Pironetin analogs | nih.gov |
| Introduction of 1,2,3-triazole system | Enhanced anticancer activity | Quinobenzothiazinium derivatives | nih.gov |
Design Principles for Therapeutic Agents Derived from this compound Scaffolds
The versatility of the this compound scaffold has led to its exploration in the design of various therapeutic agents. The design principles are tailored to the specific therapeutic target and desired mechanism of action.
Anticancer Mechanism of Action Studies (e.g., cell growth suppression, DNA synthesis inhibition)
Derivatives of this scaffold have shown promise as anticancer agents, acting through various mechanisms. illinois.edu
Cell Growth Suppression: Many analogs exhibit potent antiproliferative activity against a range of cancer cell lines. nih.govnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated broad-spectrum cell growth inhibition, with some showing over 100% growth inhibition against specific cell lines. nih.gov
Enzyme Inhibition in Cancer Pathways: A key strategy is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The aforementioned pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory activity against EGFR-TK. nih.gov
Induction of Apoptosis: Some derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, a coumarin (B35378) derivative was found to upregulate the expression of pro-apoptotic genes like BAX, caspase 3, and caspase 8, while downregulating the anti-apoptotic gene BCl-2 in prostate cancer cells. nih.gov
| Compound Series | Mechanism of Action | Target Cell Line/Enzyme | Reference |
|---|---|---|---|
| Pironetin analogs | Antiproliferative activity | OVCAR5 and A2780 ovarian cancer cells | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Cell growth inhibition, EGFR-TK inhibition | NCI 60 cancer cell lines, EGFR tyrosine kinase | nih.gov |
| Benzofuran analogs | Cytotoxicity | HeLa and Supt1 cancer cell lines | nih.gov |
| Coumarin derivatives | Induction of apoptosis, dual EGFR and PI3Kβ inhibition | PC-3 prostate cancer cells | nih.gov |
Antimicrobial Efficacy and Mechanisms, including Fungicidal Activity
The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial and antifungal agents. nih.govmdpi.comnih.gov
Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, certain 3-alkylidene-2-indolone derivatives demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) matching that of the standard drug gatifloxacin (B573) against strains of Staphylococcus aureus. mdpi.com
Fungicidal Activity: Numerous derivatives exhibit potent fungicidal properties. nih.govresearchgate.netmdpi.com Benzofuran analogs, for instance, were found to be active against a range of fungal strains. nih.gov Similarly, coumarin derivatives have shown significant antifungal activity against Aspergillus species, with SAR studies indicating that O-substitutions and the presence of electron-withdrawing groups are crucial for activity. mdpi.com A series of 3-((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile derivatives also exhibited significant fungicidal activity. researchgate.net
Anti-inflammatory and Analgesic Pathways Modulation
Derivatives of this scaffold have demonstrated potential in modulating pathways involved in inflammation and pain. nih.gov
Enzyme Inhibition in Inflammation: A key mechanism is the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are central to the inflammatory cascade. nih.gov
In Vivo Efficacy: In vivo studies have confirmed the anti-inflammatory and analgesic effects of some derivatives. For example, certain benzothiazole (B30560) derivatives showed significant inhibition of carrageenan-induced rat paw edema and demonstrated analgesic activity comparable to celecoxib. nih.gov Similarly, certain butanal and carboxylic acid derivatives showed encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov
SAR for Anti-inflammatory and Analgesic Activity: SAR studies have revealed that the presence of additional hydroxyl or amino groups can enhance analgesic activity. nih.gov
Metabolic Stability and Pharmacokinetic Considerations in Drug Design
For any potential therapeutic agent, metabolic stability and favorable pharmacokinetic properties are paramount. Researchers are increasingly incorporating these considerations into the early stages of drug design for this compound derivatives.
Improving Metabolic Stability: One approach to enhance metabolic stability is to modify metabolically labile sites within the molecule. For instance, in the development of pironetin analogs, replacing a propenyl moiety with an aryl group was explored to improve metabolic stability. nih.gov
Predicting Oral Bioavailability: Physicochemical studies are often conducted to predict the oral bioavailability of new derivatives. For a series of benzothiazole derivatives with anti-inflammatory and analgesic activity, these studies suggested that the compounds would not have problems with oral bioavailability. nih.gov
Structure-Stability Relationships: SAR studies also extend to understanding how structural modifications impact metabolic stability. In a series of FXR antagonists, replacing a benzoate ester with a more stable benzamide linkage was shown to improve stability. nih.gov
Supramolecular Chemistry and Crystal Engineering of 3 4 Hydroxyphenyl Benzonitrile
Hydrogen Bonding Motifs and Self-Assembly Processes, including O–H···N Interactions
The primary driving force in the self-assembly of hydroxyphenyl benzonitriles is the strong and directional hydrogen bond between the hydroxyl (-OH) group of one molecule and the nitrogen atom of the nitrile (-C≡N) group of another. This O–H···N interaction is a robust and frequently observed supramolecular synthon in crystal engineering.
In related crystal structures, such as 4-(4-Hydroxyphenyldiazenyl)benzonitrile and 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, this O–H···N hydrogen bond is the defining interaction that links molecules into extended chains. nih.govnih.gov For instance, in 4-(4-Hydroxyphenyldiazenyl)benzonitrile, the O–H···N interaction results in the formation of an infinite chain. nih.govresearchgate.net Similarly, molecules of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile are linked by these O–H···N bonds to form distinct zigzag chains. nih.gov The geometry of these chains is influenced by the specific stereochemistry of the molecule, as seen in the formation of different networks by cis and trans isomers of dibenzonitrile diacetylene on silver surfaces. rsc.org
Beyond the primary O–H···N interaction, weaker C–H···O and C–H···N hydrogen bonds often play a secondary role, providing additional stability and influencing the three-dimensional packing of the primary chains. semanticscholar.org In some structures, O-H···O interactions can also lead to the formation of dimers, which then assemble into larger structures. semanticscholar.org
Table 1: Crystal Data for Structurally Related Hydroxyphenyl Nitriles
| Feature | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov | 4-(4-Hydroxyphenyldiazenyl)benzonitrile nih.gov |
|---|---|---|
| Molecular Formula | C₁₃H₈FNO₂ | C₁₃H₉N₃O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/n |
| Primary Interaction | O–H···N hydrogen bonds | O–H···N hydrogen bonds |
| Resulting Motif | Zigzag chains | Infinite chains |
π-π Stacking Interactions and Aromatic Ring Packing in Crystal Structures
The biphenyl (B1667301) core of 3-(4-Hydroxyphenyl)benzonitrile consists of two aromatic rings, making it susceptible to π-π stacking interactions. These non-covalent forces, though weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice by governing how the hydrogen-bonded chains or layers pack together. The interaction occurs between the electron-rich hydroxyphenyl ring and the relatively electron-poor cyanophenyl ring, often in a slipped or offset arrangement to minimize electrostatic repulsion. mdpi.comnih.gov
The nature of these stacking interactions can be finely tuned. For instance, in certain liquid crystalline compounds, different stacking configurations (e.g., slipped-stacking) can be induced by external stimuli, leading to polymorphs with varying properties. researchgate.net
Host-Guest Chemistry and Inclusion Complexes
The benzonitrile (B105546) moiety is an effective guest for recognition by specifically designed supramolecular hosts. The defined geometry and electronic properties of the cyanophenyl group allow it to fit snugly into molecular cavities, forming stable host-guest or inclusion complexes. nih.gov
A notable example is the precise recognition of various benzonitrile derivatives by a phosphorylated cavitand host, F nih.govA1-[P(O)Ph]₃. nih.gov This macrocycle uses a combination of non-covalent interactions to specifically bind benzonitrile guests within its rigid cavity. The process, achieved through co-crystallization, mimics molecular docking and allows for the formation of "key-lock" complexes. This demonstrates the potential for using benzonitrile-containing molecules in the design of complex supramolecular systems. nih.gov Even commercial drugs containing benzonitrile fragments, such as crisaborole (B606811) and alectinib, can be specifically bound by this host. nih.gov
Furthermore, cyclodextrins, which are common host molecules, can form inclusion complexes with appropriately sized guests. rsc.org The aromatic rings of this compound could potentially be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) host, with the polar hydroxyl and nitrile groups remaining near the rim.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in molecules like this compound due to the variety of competing intermolecular interactions. Different arrangements of hydrogen bonds and π-π stacking can lead to polymorphs with distinct physical properties. mdpi.com For example, a study of N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs: one with a three-dimensional hydrogen-bonded network and another with layered packing, resulting in different densities and stabilities. mdpi.com Similarly, various polymorphs have been identified for n-OCB (4-oxy-4′-cyanobiphenyls), a related class of liquid crystals, where subtle changes in CN···H and O···H hydrogen bonding lead to different packing configurations. researchgate.net
Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of a compound or to create novel supramolecular assemblies. nih.govnih.gov By combining this compound with a suitable co-former, new crystal structures with tailored properties can be designed. The co-former is chosen to form complementary hydrogen bonds or other non-covalent interactions with the target molecule. For instance, a cocrystal of a benzonitrile derivative with 5-hydroxy isophthalic acid was successfully formed, demonstrating the utility of this approach. nih.gov Co-crystallization can also be used to facilitate the structural determination of molecules that are otherwise difficult to crystallize on their own. nih.gov
Design of Supramolecular Frameworks and Networks utilizing Benzonitrile Building Blocks
The directional and predictable nature of the interactions involving the hydroxyl and nitrile groups makes this compound and related molecules excellent building blocks for the rational design of complex supramolecular frameworks and networks. mdpi.com These building blocks can self-assemble into one-, two-, or three-dimensional structures with potential applications in materials science.
For example, benzonitrile derivatives have been used to construct two-dimensional supramolecular networks on surfaces, where the orientation of the nitrile group directs the formation of specific, stable patterns through intermolecular hydrogen bonding. rsc.org In a different approach, the axial binding of pyridine (B92270) functionalities to metalloporphyrins has been used to create extensive supramolecular networks held together by coordination bonds. researchgate.net This highlights how the nitrogen atom in a cyano or pyridine group can be a key interaction point.
The concept of using molecular building blocks is central to the construction of metal-organic frameworks (MOFs) and other porous materials. The defined length and geometry of molecules like this compound allow them to act as linkers or struts in the creation of these highly ordered, functional materials. sigmaaldrich.com
Environmental Chemistry and Sustainability Aspects of 3 4 Hydroxyphenyl Benzonitrile
Abiotic and Biotic Degradation Pathways in Environmental Matrices
The environmental fate of 3-(4-Hydroxyphenyl)benzonitrile is determined by a combination of abiotic and biotic degradation processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on related chemical structures, such as biphenyls, phenols, and nitriles.
Abiotic Degradation: Abiotic degradation involves non-biological processes such as hydrolysis and photolysis. The nitrile group (-C≡N) is generally stable to hydrolysis under neutral environmental pH conditions. However, under more extreme acidic or basic conditions, it can hydrolyze to a carboxamide and subsequently to a carboxylic acid. The biphenyl (B1667301) structure itself is largely resistant to hydrolysis. Photolysis, or degradation by light, could be a more significant abiotic pathway, particularly in aquatic environments. The phenolic hydroxyl group can influence the electronic properties of the molecule, potentially enhancing its susceptibility to photodegradation.
Biotic Degradation: Biotic degradation by microorganisms is expected to be a primary route for the breakdown of this compound in soil and water. Microorganisms have evolved diverse enzymatic machinery to degrade aromatic compounds. The degradation of biphenyl, for instance, is well-documented and typically proceeds via dioxygenase-catalyzed hydroxylation of the aromatic rings, followed by ring cleavage. nih.gov A mixed microbial culture has been shown to degrade both acetonitrile (B52724) and biphenyl compounds, suggesting that organisms capable of breaking down both the nitrile and biphenyl components may exist. oup.com
The degradation of the nitrile group can occur through two main enzymatic pathways:
Nitrilases: These enzymes directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849). frontiersin.org
Nitrile hydratases and amidases: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. frontiersin.org
Studies on bacterial communities have shown that some nitriles can be growth-suppressing, while others can be utilized as carbon and nitrogen sources. frontiersin.org For example, 4-hydroxybenzonitrile, a structurally related compound, has been observed to have a growth-suppressing effect on certain bacterial communities, leading to a higher relative abundance of resistant genera like Paenibacillus. frontiersin.org The degradation of benzonitrile (B105546) herbicides like dichlobenil, bromoxynil, and ioxynil (B1672095) also provides insights into the microbial breakdown of the benzonitrile structure, often involving the formation of persistent metabolites. nih.gov
Interactive Data Table: Potential Biotic Degradation Pathways of Aromatic Nitriles
| Enzymatic Pathway | Key Enzymes | Intermediate Products | Final Products | Reference |
|---|---|---|---|---|
| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid, Ammonia | frontiersin.org |
| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid, Ammonia | frontiersin.org |
Photochemical and Thermal Stability of the Compound in Environmental Contexts
The stability of this compound under photochemical and thermal stress is a critical factor in its environmental persistence.
Thermal Stability: The thermal stability of this compound is relevant in the context of its synthesis, processing, and potential for incineration as a waste treatment method. Generally, biphenyl derivatives exhibit high thermal stability. nih.gov However, the presence of the hydroxyl and nitrile functional groups may influence its decomposition temperature and the nature of the resulting products. Thermal decomposition studies of related phenolic compounds, such as gallic acid (3,4,5-trihydroxybenzoic acid), show that decomposition occurs in distinct steps, starting with dehydration followed by the breakdown of the organic matter at higher temperatures. upm.edu.my It is plausible that the thermal decomposition of this compound would proceed through the loss of the functional groups and eventual fragmentation of the biphenyl backbone.
Green Synthesis and Waste Minimization Strategies in Production
The development of environmentally benign synthetic routes is a cornerstone of green chemistry. For a compound like this compound, this involves considering the starting materials, solvents, catalysts, and energy consumption of the manufacturing process.
Green Synthesis Approaches: Traditional methods for synthesizing biphenyl compounds often involve multi-step processes with harsh reagents and the generation of significant waste. Modern synthetic methodologies offer greener alternatives. The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide catalyzed by a palladium complex, is a powerful and widely used method for the synthesis of biphenyls. nih.govrsc.org This reaction can often be carried out in more environmentally friendly solvents, including water, and with high atom economy.
A potential green synthesis route for this compound could involve the Suzuki-Miyaura coupling of 3-cyanophenylboronic acid with 4-bromophenol (B116583), or vice versa. The use of highly efficient and recyclable catalysts is a key aspect of making such processes more sustainable.
Waste Minimization Strategies: Waste minimization in the production of this compound can be achieved through several strategies:
Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused in subsequent batches can significantly reduce waste and production costs.
Solvent Selection and Recycling: Choosing greener solvents with low toxicity and high recyclability is crucial. Water, supercritical fluids, or ionic liquids are potential alternatives to volatile organic compounds (VOCs).
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.
Environmental Impact Assessment of Production and Use of this compound
A comprehensive environmental impact assessment (EIA) for this compound would require a life cycle assessment (LCA) approach, evaluating the environmental burdens from raw material extraction to end-of-life disposal. researchgate.netmdpi.com In the absence of a specific LCA for this compound, a qualitative assessment can be made based on its chemical nature and potential degradation products.
Potential Environmental Impacts:
Resource Depletion: The synthesis of this compound relies on precursors derived from petrochemical feedstocks, contributing to the depletion of non-renewable resources.
Energy Consumption: The production process, including heating, stirring, and purification, consumes energy, which may be derived from fossil fuels, leading to greenhouse gas emissions. supergen-bioenergy.net
Ecotoxicity: The ecotoxicity of this compound and its degradation products is a key concern. While data is lacking for this specific compound, related aromatic compounds can exhibit toxicity to aquatic organisms. The potential for the formation of more persistent or toxic transformation products during degradation also needs to be considered. researchgate.net
Persistence and Bioaccumulation: The biphenyl structure suggests a potential for persistence in the environment. The lipophilicity of the compound, which can be estimated by its octanol-water partition coefficient (LogP), will influence its tendency to bioaccumulate in organisms.
Interactive Data Table: Key Parameters for Environmental Impact Assessment
| Impact Category | Key Considerations for this compound | Potential Mitigation Strategies |
|---|---|---|
| Resource Depletion | Dependence on petrochemical feedstocks. | Exploration of bio-based synthesis routes. |
| Energy Consumption | Energy-intensive synthesis and purification steps. | Process intensification (e.g., microwave synthesis), use of renewable energy. |
| Ecotoxicity | Potential toxicity of the parent compound and its degradation products to aquatic and terrestrial organisms. | Development of readily biodegradable alternatives, wastewater treatment. |
| Persistence and Bioaccumulation | Potential for persistence due to the stable biphenyl core. | Design of molecules with enhanced biodegradability. |
Emerging Research Frontiers and Future Prospects for 3 4 Hydroxyphenyl Benzonitrile
Unexplored Synthetic Transformations and Derivatizations
The presence of two distinct reactive sites in 3-(4-Hydroxyphenyl)benzonitrile—the phenolic hydroxyl group and the nitrile moiety—opens up a vast landscape for synthetic exploration. While standard transformations of these functional groups are known, a significant area of research lies in the selective and novel derivatization of this scaffold.
The hydroxyl group offers a prime location for a variety of functionalizations. Esterification and etherification are common strategies to modify the properties of phenolic compounds. nih.gov For instance, esterification with various phenolic acids could enhance properties like antioxidant activity. nih.gov Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the phenolic ring. This could lead to the synthesis of a library of derivatives with tailored electronic and steric properties.
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. researchgate.net The catalytic conversion of nitriles using metal pincer complexes presents a frontier for mild and selective transformations. rug.nl Such reactions could provide access to novel amines and amides with potential biological activities. The hydration of the nitrile to an amide, for example, can be achieved under mild conditions using specific catalysts, avoiding harsh reaction conditions that might affect other parts of the molecule. orgsyn.org
The biphenyl (B1667301) core itself can be subject to further functionalization, although this is often more challenging. Cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the synthesis of substituted biphenyls and could potentially be employed to introduce further diversity to the this compound framework. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Transformation | Potential Products |
| Phenolic -OH | Esterification | Aryl esters |
| Etherification | Aryl ethers | |
| Electrophilic Aromatic Substitution | Substituted phenols | |
| Nitrile (-CN) | Reduction | Primary amines |
| Hydrolysis | Carboxylic acids | |
| Cycloaddition | Tetrazoles | |
| Catalytic Hydration | Amides | |
| Biphenyl Core | Cross-Coupling Reactions | Polysubstituted biphenyls |
Novel Applications in Interdisciplinary Fields
The unique combination of a hydrogen-bond-donating phenol (B47542) and a polar, hydrogen-bond-accepting nitrile group makes this compound a compelling candidate for applications in several interdisciplinary fields.
Materials Science: The rigid biphenyl core and the polar nitrile group are features often found in liquid crystalline materials. researchgate.netnih.gov By modifying the hydroxyl group with long alkyl chains, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties. researchgate.net Furthermore, the ability of the phenolic hydroxyl and nitrile groups to participate in hydrogen bonding suggests potential applications in the design of supramolecular assemblies, such as organic frameworks and gels. researchgate.netnih.govornl.gov Recent research has highlighted the ability of supramolecular macrocycles to precisely recognize benzonitrile (B105546) derivatives, opening up possibilities for the development of sensors and molecular recognition systems. nih.gov
Medicinal Chemistry: The 4-hydroxyphenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The nitrile group can also play a crucial role in drug-receptor interactions, often acting as a bioisostere for other functional groups. nih.gov Derivatives of this compound could be explored as potential inhibitors for a variety of enzymes, such as tyrosine kinases, where the biphenyl scaffold can provide a core for inhibitor design. mdpi.com The ability of the nitrile group to act as a hydrogen bond acceptor is critical in the binding of some enzyme inhibitors. nih.gov
Chemical Biology: The fluorescent properties of some biphenyl nitrile compounds suggest that derivatives of this compound could be developed as fluorescent probes for biological imaging and sensing applications. acs.org By attaching specific recognition elements to the core structure, it may be possible to create probes that selectively bind to and report on the presence of specific biomolecules or ions.
Challenges in Synthesis, Characterization, and Application
Despite its potential, the journey of this compound from a laboratory curiosity to a widely used building block is not without its challenges.
Synthesis: The multi-step synthesis of substituted biphenyls can be complex and often requires careful optimization of reaction conditions to achieve good yields and regioselectivity. nih.gov The regioselective functionalization of the two aromatic rings can be particularly challenging. researchgate.netrsc.org The purification of the final product and its derivatives can also be difficult due to their polarity and potential for strong intermolecular interactions.
Characterization: The unambiguous characterization of this compound and its derivatives requires a combination of spectroscopic and analytical techniques. While standard methods like NMR and mass spectrometry are essential, more advanced techniques may be necessary to fully elucidate the three-dimensional structure and conformation of these molecules, especially in the solid state.
Application: Translating the potential of this compound into real-world applications requires overcoming several hurdles. For example, in medicinal chemistry, issues such as bioavailability, metabolic stability, and potential toxicity of new derivatives would need to be thoroughly investigated. In materials science, achieving the desired self-assembly and bulk properties can be a complex process of molecular design and engineering.
Advanced Theoretical and Experimental Methodologies for Future Investigations
To overcome the challenges and fully unlock the potential of this compound, the application of advanced theoretical and experimental methodologies will be crucial.
Theoretical and Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.comchemrxiv.orgmdpi.comresearchgate.net These computational studies can help in predicting the most likely sites for chemical reactions, understanding the nature of intermolecular interactions, and guiding the design of new molecules with desired properties. researchgate.netresearchgate.net Molecular dynamics simulations can be employed to study the conformational dynamics and self-assembly behavior of these molecules in different environments.
Advanced Experimental Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of this compound and its derivatives, ensuring high purity for further studies. helixchrom.comnih.gov Advanced NMR techniques, such as 2D NMR, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. For solid-state characterization, X-ray crystallography is indispensable for determining the precise three-dimensional structure and packing of these molecules in crystals. nih.gov
Table 2: Advanced Methodologies for the Investigation of this compound
| Methodology | Application |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic signatures. researchgate.netmdpi.comchemrxiv.orgmdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and self-assembly. |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity analysis. helixchrom.comnih.gov |
| 2D Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. |
| X-ray Crystallography | Determination of solid-state structure and packing. nih.gov |
Q & A
Q. Key Factors Affecting Yield/Purity :
- Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions during nitrile group introduction .
- Atmosphere : Inert gases (N₂/Ar) prevent oxidation of sensitive intermediates .
- Catalysts : Bases like triethylamine improve reaction efficiency in acylation steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
Answer:
Primary Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms nitrile group presence. Aromatic protons typically appear at δ 6.5–8.5 ppm, while nitrile carbons resonate at ~δ 110–120 ppm .
- FT-IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch .
- UV-Vis : π→π* transitions in the aromatic system (λmax ~270–300 nm) provide insights into electronic properties .
Q. Challenges and Solutions :
- Overlapping Peaks : Use 2D NMR (e.g., HSQC, COSY) to resolve complex aromatic regions .
- Hydration Artifacts : Store samples in anhydrous conditions to prevent nitrile hydrolysis to amides .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
Screening Workflow :
Target Selection : Prioritize enzymes/receptors with structural homology to known benzonitrile targets (e.g., kinases, cytochrome P450) .
Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., Bradford assay for protein quantification) .
- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .
Cytotoxicity : MTT/XTT assays in cell lines (e.g., HeLa, HEK293) to assess preliminary safety .
Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle-only samples .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Common Sources of Discrepancies :
- Purity Variations : Impurities (e.g., oxidation by-products) may skew results. Validate purity via HPLC (>95%) and mass spectrometry .
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound solubility/target interactions. Standardize protocols across labs .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) can lead to divergent inhibition profiles .
Q. Resolution Workflow :
Replicate studies under identical conditions.
Use orthogonal assays (e.g., SPR and ITC for binding kinetics) .
Perform meta-analyses to identify consensus trends .
Advanced: How can computational methods predict interactions of this compound with biological targets?
Answer:
Integrated Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with the hydroxyl group and π-stacking with aromatic residues .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
QSAR Models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with activity data to design optimized derivatives .
Validation : Cross-check predictions with experimental binding constants (e.g., SPR-measured KD) .
Advanced: What advanced techniques study the binding kinetics of this compound with enzymes?
Answer:
Key Techniques :
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (ka/kd) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) via heat release upon ligand-target interaction .
- Stopped-Flow Spectroscopy : Captures rapid kinetic events (e.g., enzyme inhibition at sub-second timescales) .
Q. Example Protocol :
Immobilize the target enzyme on an SPR chip.
Inject this compound at varying concentrations (1–100 μM).
Fit sensorgram data to a 1:1 Langmuir binding model to extract ka/kd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
